molecular formula C13H20Cl2FN3O B2613740 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride CAS No. 1172550-38-7

3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride

Cat. No.: B2613740
CAS No.: 1172550-38-7
M. Wt: 324.22
InChI Key: BZIHBRSRESVXJL-UHFFFAOYSA-N
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Description

The compound 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride (hereafter referred to as the target compound) is a piperazine derivative with a propan-1-one backbone and a 4-fluorophenyl substituent on the piperazine ring. Its molecular formula is C₁₃H₁₈FN₃O·2HCl, and it exists as a dihydrochloride salt, likely chosen to enhance solubility and stability in pharmaceutical formulations .

Properties

IUPAC Name

3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O.2ClH/c14-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-15;;/h1-4H,5-10,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIHBRSRESVXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is typically carried out in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride have potential applications in treating central nervous system disorders. They may act as modulators for neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in conditions like depression and anxiety .

Anticancer Activity

Preliminary studies suggest that this compound could exhibit anticancer properties. The National Cancer Institute has protocols for evaluating compounds against various cancer cell lines. Although specific data on this compound's efficacy is limited, related piperazine derivatives have shown significant cytotoxic activity against human tumor cells, indicating a promising avenue for further exploration .

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of related compounds. These studies often involve:

  • Testing against a panel of cancer cell lines to determine growth inhibition rates.
  • Evaluating neuroprotective effects in neuronal cell cultures.

For instance, compounds similar to this one have been shown to inhibit cell proliferation in various cancer types, suggesting that further investigation into its mechanism of action could yield significant insights into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The target compound belongs to a class of 1-(piperazin-1-yl)propan-1-one derivatives, where variations in substituents on the piperazine ring and propanone backbone influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 4-fluorophenyl C₁₃H₁₈FN₃O·2HCl 330.67 (free base: 259.3) Fluorine enhances lipophilicity; dihydrochloride salt improves solubility
3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride None (unsubstituted piperazine) C₇H₁₅N₃O·2HCl 238.13 (free base: 171.2) Simpler structure; lacks aromatic substituents, potentially reducing target specificity
3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one dihydrochloride 2-hydroxyethyl C₉H₁₈N₃O₂·2HCl 284.18 (free base: 215.3) Hydroxyethyl group may improve water solubility but reduce membrane permeability
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one 4-isopropyl and indole-phenyl C₂₉H₃₄FN₅O 511.62 (free base) Indole and isopropyl groups enhance binding to ATPase targets (e.g., p97)
3-methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one Methanesulfonyl and propargyl C₁₁H₁₈N₂O₃S 258.34 Sulfonyl and propargyl groups introduce electrophilic reactivity for covalent inhibition

Functional Group Impact on Properties

May enhance metabolic stability by resisting oxidative degradation .

Dihydrochloride Salt :

  • Common in analogs (e.g., ) to improve aqueous solubility and crystallinity .

Indole and Isopropyl Groups :

  • In the p97 inhibitor (), these groups confer specificity for ATPase binding pockets, suggesting that the target compound’s fluorophenyl group could similarly modulate target affinity .

Biological Activity

3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride (CAS Number: 1172550-38-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : 3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxo-1-propanamine dihydrochloride
  • Molecular Formula : C13H18Cl2FN3O
  • Molecular Weight : 324.22 g/mol
  • Physical Form : Powder
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperazine moiety allows for significant binding interactions, particularly with serotonin receptors, which are crucial in modulating mood and anxiety.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : The fluorinated phenyl group enhances the compound's affinity for serotonin transporters, leading to increased levels of serotonin in the synaptic cleft.
  • Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit notable antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antimicrobial Activity

A study evaluating various piperazine derivatives highlighted that compounds similar to 3-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one demonstrated effective antibacterial and antifungal activity. The compound was tested against multiple strains, showing promising results with an IC50 in the low micromolar range .

Pathogen Activity IC50 (μM)
Staphylococcus aureusAntibacterial15
Pseudomonas aeruginosaAntibacterial25
Candida albicansAntifungal30

Antiviral Activity

In vitro studies have also assessed the antiviral potential of related compounds against viruses such as HIV and HSV. The fluorinated derivatives showed moderate protection against CVB-2 and HSV-1, indicating a broad spectrum of antiviral activity .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various piperazine derivatives, including those incorporating the 4-fluorophenyl group. Noteworthy findings include:

  • Antiviral Efficacy : A derivative exhibited an EC50 value of 92 μM against HSV-1 in Vero cells, highlighting its potential as an antiviral agent .
  • Cytotoxicity Studies : The cytotoxic effects were evaluated in MT-4 cells, revealing a range from 100 to 54 μM for different derivatives, suggesting a favorable safety profile .
  • Mechanistic Insights : Molecular docking studies have elucidated binding interactions with target enzymes, confirming the competitive inhibition mechanism against tyrosinase, which is relevant for skin-related applications .

Q & A

What are the recommended safety protocols for handling 3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
  • First Aid Measures:
    • Inhalation: Immediately move to fresh air; seek medical attention if respiratory irritation persists .
    • Skin Contact: Remove contaminated clothing, rinse skin with water for 15 minutes, and consult a physician if irritation occurs .
  • Storage: Store in a tightly sealed container at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

How can researchers optimize the synthesis of this compound?

Methodological Answer:
Key synthesis considerations for structurally related piperazine derivatives include:

  • Reaction Conditions:

    Reaction TypeReagents/ConditionsKey Considerations
    Amination NH₃/MeOH, 60°CMonitor pH to avoid side reactions (e.g., over-alkylation) .
    Salt Formation HCl in ethanolControl stoichiometry to ensure dihydrochloride formation .
  • Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to isolate the product .

What advanced techniques are suitable for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., torsion angles of the piperazine ring) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions on the piperazine ring .
    • Diffusion-Ordered Spectroscopy (DOSY): Assess aggregation behavior in solution .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate synthesis .

How can researchers investigate the compound’s receptor-binding interactions in biochemical assays?

Methodological Answer:

  • Target Identification: Screen against serotonin (5-HT₁A) or dopamine receptors (D₂/D₃) due to structural similarity to piperazine-based ligands .
  • Assay Design:
    • Radioligand Binding Assays: Use [³H]-spiperone as a competitive ligand for dopamine receptors .
    • Functional Assays (cAMP): Measure G-protein coupling efficiency via cAMP modulation in HEK293 cells .
  • Data Interpretation: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/Ki values and assess selectivity .

What strategies are effective for resolving contradictory data in stability studies under varying pH and temperature?

Methodological Answer:

  • Controlled Stability Testing:

    ConditionProtocolAnalytical Method
    pH Stability Incubate in buffers (pH 2–9) at 37°C for 24hHPLC with UV detection (λ = 254 nm) .
    Thermal Stress Heat at 60°C for 48hTGA/DSC to monitor decomposition .
  • Root-Cause Analysis: Use LC-MS to identify degradation products (e.g., hydrolysis of the ketone group) and refine storage conditions .

How should impurity profiling be conducted to ensure batch-to-batch consistency?

Methodological Answer:

  • Impurity Identification:
    • Synthesis-Related Impurities: Monitor unreacted intermediates (e.g., 4-(4-fluorophenyl)piperazine) via GC-MS .
    • Degradation Products: Use accelerated stability studies (40°C/75% RH) to detect hydrolyzed byproducts .
  • Quantification: Apply HPLC with a C18 column (acetonitrile/0.1% TFA gradient) and validate against reference standards .

What experimental frameworks are recommended for studying the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro Models:
    • Caco-2 Permeability Assay: Predict intestinal absorption .
    • Microsomal Stability (Human Liver Microsomes): Assess metabolic half-life (t₁/₂) using LC-MS/MS .
  • In Vivo Design: Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and quantify via LC-MS .

How can researchers design dose-response studies to address conflicting efficacy results in preclinical models?

Methodological Answer:

  • Dose Range-Finding: Use log-spaced concentrations (e.g., 0.1–100 µM) in cell-based assays to identify the effective window .
  • Statistical Power: Ensure n ≥ 6 per group (ANOVA with post-hoc Tukey test) to mitigate variability .
  • Mechanistic Follow-Up: Combine knockdown (siRNA) or overexpression models to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.